Cas no 146362-70-1 (Meclinertant)

Meclinertant structure
Produktname:Meclinertant
Meclinertant Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tricyclo[3.3.1.13,7]decane-2-carboxylicacid,2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-
- 2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
- SR 48692
- Tricyclo[3.3.1.13,7]decane-2-carboxylicacid,2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphe...
- 2-({[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid
- Meclinertant
- Reminertant
- SR-48692
- 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid
- 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.1(3,7)]decane-2-carboxylic acid
- 2-CARBOXYLIC ACID
- meclinertant, CID 119192
- 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
- BRD-K25075681-001-01-2
- CS-0025250
- E98718
- FT-0733910
- 2-{[1-(7-Chloro-quinolin-4-yl)-5-(2,6-dimethoxy-phenyl)-1H-pyrazole-3-carbonyl]-amino}-adamantane-2-carboxylic acid
- SR48692
- PDSP2_000637
- 146362-70-1
- MLS-0437456.0001
- BDBM50248034
- AKOS024457771
- L001448
- 2-(((1-(7-CHLORO-4-QUINOLINYL)-5-(2,6-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL)CARBONYL)AMINO)-TRICYCLO(3.3.1.1(SUP 3,7))DECANE-2-CARBOXYLIC ACID
- DB06455
- PD119349
- J-507678
- NCGC00242503-01
- 113158-35-3
- MLS006010645
- 2-(((1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl)carbonyl)amino)tricyclo(3.3.1.1(sup 3,7) )decane-2-carboxylic acid
- BCP03645
- BCP0726000168
- SCHEMBL1650932
- GTPL1582
- Meclinertant [INN]
- SR 48692, >=98% (HPLC)
- 2-((1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)pyrazol-3-yl)carbonylamino)tricyclo(3.3.1.1.(3.7))decan-2-carboxylic acid
- 2-[[1-(7-chloranylquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazol-3-yl]carbonylamino]adamantane-2-carboxylic acid
- (1r,3r,5r,7r)-2-(1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxamido)adamantane-2-carboxylic acid
- DTXSID40163360
- HY-105189
- NS00068477
- CHEBI:125516
- UNII-5JBP4SI96H
- Q7392763
- PDSP1_000642
- SMR004701645
- Q6Q
- 5JBP4SI96H
- Tricyclo[3.3.1.13,7]decane-2-carboxylic acid, 2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-
- Tricyclo(3.3.1.13,7)decane-2-carboxylic acid, 2-(((1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl)carbonyl)amino)-
- CHEMBL506981
- DTXCID7085851
- meclinertantum
- 2-((1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl)amino)adamantane-2-carboxylic acid
- BRD-K25075681-001-02-0
- 2-(1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-amido)adamantane-2-carboxylic acid
- 2-[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-amido]adamantane-2-carboxylic acid
- (1R,3R,5R,7R)-2-[1-(7-CHLOROQUINOLIN-4-YL)-5-(2,6-DIMETHOXYPHENYL)PYRAZOLE-3-AMIDO]ADAMANTANE-2-CARBOXYLIC ACID
- SR48692?
- GLXC-15298
-
- MDL: MFCD03106260
- Inchi: InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)
- InChI-Schlüssel: DYLJVOXRWLXDIG-UHFFFAOYSA-N
- Lächelt: COC1=CC=CC(OC)=C1C1=CC(C(NC2(C3CC4CC2CC(C4)C3)C(=O)O)=O)=NN1C1C=CN=C2C=C(C=CC=12)Cl
Berechnete Eigenschaften
- Genaue Masse: 586.198
- Monoisotopenmasse: 586.198
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 7
- Komplexität: 991
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 116A^2
- XLogP3: 5.8
Experimentelle Eigenschaften
- Dichte: 1.50
- Siedepunkt: 781.2°C at 760 mmHg
- Flammpunkt: 426.2°C
- Brechungsindex: 1.728
- Löslichkeit: DMSO: ≥2mg/mL (warmed)
- Löslichkeit: DMSO: ≥2mg/mL (warmed)
Meclinertant Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC4131-250 mg |
SR48692 |
146362-70-1 | 99% | 250mg |
$750.0 | 2022-02-28 | |
TRC | M202690-25mg |
Meclinertant |
146362-70-1 | 25mg |
$ 529.00 | 2023-04-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10726-1mg |
SR 48692 |
146362-70-1 | 98% | 1mg |
¥377.00 | 2023-09-09 | |
TRC | M202690-10mg |
Meclinertant |
146362-70-1 | 10mg |
$ 242.00 | 2023-04-15 | ||
DC Chemicals | DC4131-1 g |
SR48692 |
146362-70-1 | 99% | 1g |
$1500.0 | 2022-02-28 | |
Axon Medchem | 1164-2 mg |
SR 48692 |
146362-70-1 | 99% | 2mg |
€80.00 | 2023-07-10 | |
MedChemExpress | HY-105189-10mM*1mLinDMSO |
Meclinertant |
146362-70-1 | 98.05% | 10mM*1mLinDMSO |
¥8395 | 2022-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-363290A-25 mg |
SR 48692, |
146362-70-1 | ≥98% | 25mg |
¥4,347.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-363290-5 mg |
SR 48692, |
146362-70-1 | ≥98% | 5mg |
¥1,128.00 | 2023-07-10 | |
DC Chemicals | DC4131-1g |
SR48692 |
146362-70-1 | 99% | 1g |
$1500.0 | 2023-09-15 |
Meclinertant Verwandte Literatur
-
1. Back matter
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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